Methyl 2-(diacetylamino)-3-methoxyprop-2-enoate
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Overview
Description
Methyl 2-(diacetylamino)-3-methoxyprop-2-enoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in various natural and synthetic products. This particular compound is characterized by its unique structure, which includes a methoxy group and a diacetylamino group attached to a prop-2-enoate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(diacetylamino)-3-methoxyprop-2-enoate typically involves the esterification of 2-(diacetylamino)-3-methoxyprop-2-enoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(diacetylamino)-3-methoxyprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted esters or amides
Scientific Research Applications
Methyl 2-(diacetylamino)-3-methoxyprop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(diacetylamino)-3-methoxyprop-2-enoate involves its interaction with specific molecular targets. The diacetylamino group can form hydrogen bonds with biological macromolecules, affecting their function. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(acetylamino)-3-methoxyprop-2-enoate
- Ethyl 2-(diacetylamino)-3-methoxyprop-2-enoate
- Methyl 2-(diacetylamino)-3-ethoxyprop-2-enoate
Uniqueness
Methyl 2-(diacetylamino)-3-methoxyprop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the diacetylamino and methoxy groups allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.
Properties
CAS No. |
90237-83-5 |
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Molecular Formula |
C9H13NO5 |
Molecular Weight |
215.20 g/mol |
IUPAC Name |
methyl 2-(diacetylamino)-3-methoxyprop-2-enoate |
InChI |
InChI=1S/C9H13NO5/c1-6(11)10(7(2)12)8(5-14-3)9(13)15-4/h5H,1-4H3 |
InChI Key |
YHYNNPJHBOTPEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C(=O)C)C(=COC)C(=O)OC |
Origin of Product |
United States |
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